molecular formula C6H2BrClI2 B8146969 5-Bromo-2-chloro-1,3-diiodobenzene

5-Bromo-2-chloro-1,3-diiodobenzene

Cat. No.: B8146969
M. Wt: 443.24 g/mol
InChI Key: WINOSSPCPSBARO-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-1,3-diiodobenzene is an organic compound with the molecular formula C6H2BrClI2. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-1,3-diiodobenzene typically involves halogenation reactions. One common method starts with a benzene derivative, which undergoes sequential halogenation reactions to introduce bromine, chlorine, and iodine atoms at specific positions on the benzene ring. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and iodine in the presence of catalysts and solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-1,3-diiodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with boronic acids yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the benzene ring .

Scientific Research Applications

5-Bromo-2-chloro-1,3-diiodobenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-1,3-diiodobenzene involves its reactivity as a halogenated benzene derivative. The presence of multiple halogen atoms makes it highly reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-1,3-diiodobenzene is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

5-bromo-2-chloro-1,3-diiodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClI2/c7-3-1-4(9)6(8)5(10)2-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINOSSPCPSBARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)Cl)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClI2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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